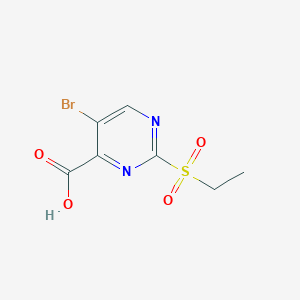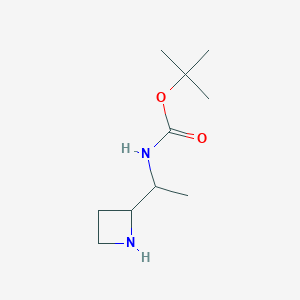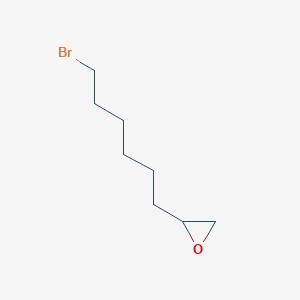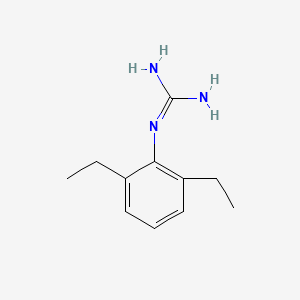![molecular formula C11H6BrF3N2O B13691790 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position of the phenyl ring, and an aldehyde group at the 2nd position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst
Major Products Formed
Oxidation: 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl)oxazole
- 4-Bromo-2-(trifluoromethyl)phenyl)thiazole
- 4-Bromo-2-(trifluoromethyl)phenyl)pyrrole
Uniqueness
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C11H6BrF3N2O |
|---|---|
Molekulargewicht |
319.08 g/mol |
IUPAC-Name |
5-bromo-4-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O/c12-10-9(16-8(5-18)17-10)6-3-1-2-4-7(6)11(13,14)15/h1-5H,(H,16,17) |
InChI-Schlüssel |
VAEMGTDPOURISB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
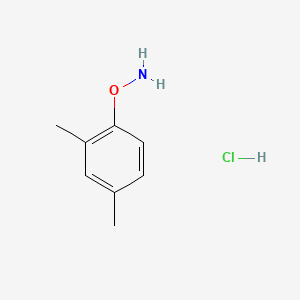
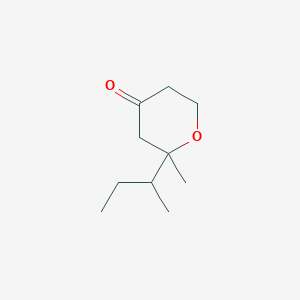
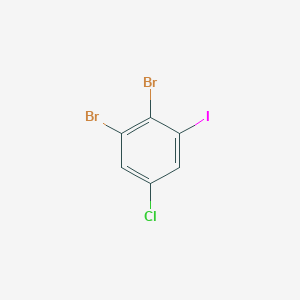

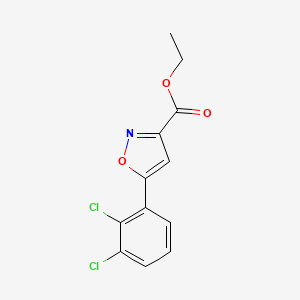
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
